Cas no 90029-05-3 (Ethanone, 2-phenyl-1-(8-quinolinyl)-)

Ethanone, 2-phenyl-1-(8-quinolinyl)- structure
90029-05-3 structure
Product Name:Ethanone, 2-phenyl-1-(8-quinolinyl)-
CAS No:90029-05-3
MF:C17H13NO
MW:247.291224241257
CID:796157
PubChem ID:10999362
Update Time:2025-04-19

Ethanone, 2-phenyl-1-(8-quinolinyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-phenyl-1-(8-quinolinyl)-
    • 2-phenyl-1-quinolin-8-ylethanone
    • AKOS019787718
    • 8-quinolinyl benzylketone
    • DTXSID70451368
    • 2-phenyl-1-(quinolin-8-yl)ethanone
    • 90029-05-3
    • Inchi: 1S/C17H13NO/c19-16(12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-18-17(14)15/h1-11H,12H2
    • InChI Key: XDCOSIINRIGYJY-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1)C1=CC=CC2=CC=CN=C12

Computed Properties

  • Exact Mass: 247.099714038g/mol
  • Monoisotopic Mass: 247.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 30Ų
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